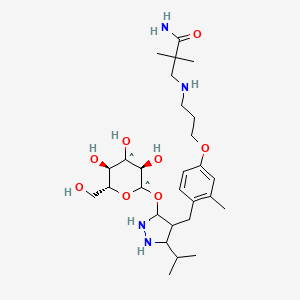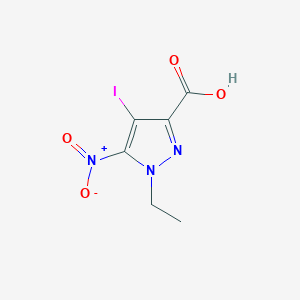![molecular formula C12H20N2O7 B12348889 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348889.png)
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dion ist eine komplexe organische Verbindung mit bedeutenden Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Diazinanring und einen substituierten Oxolanring umfasst.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von 1-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dion umfasst in der Regel mehrere Schritte. Ein übliches Verfahren beinhaltet die Schutzgruppenbildung von Hydroxylgruppen, gefolgt von der Bildung des Oxolanrings durch Cyclisierungsreaktionen. Der Diazinanring wird dann durch nucleophile Substitutionsreaktionen eingeführt. Der abschließende Entschützungsschritt liefert die Zielverbindung.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche synthetische Routen, jedoch in größerem Maßstab, umfassen. Optimierte Reaktionsbedingungen, wie Temperatur, Druck und die Verwendung von Katalysatoren, werden eingesetzt, um Ausbeute und Reinheit zu verbessern. Durchflussreaktoren und automatisierte Synthese-Systeme werden häufig verwendet, um den Produktionsprozess zu optimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um Carbonylverbindungen zu bilden.
Reduktion: Der Diazinanring kann reduziert werden, um Amin-Derivate zu bilden.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden üblicherweise verwendet.
Reduktion: Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators (Pd/C) wird häufig eingesetzt.
Substitution: Nucleophile wie Natriumazid (NaN3) oder Alkylhalogenide werden unter basischen Bedingungen verwendet.
Hauptprodukte:
Oxidation: Bildung von Aldehyden oder Ketonen.
Reduktion: Bildung von primären oder sekundären Aminen.
Substitution: Bildung von Aziden oder alkylierten Derivaten.
Wissenschaftliche Forschungsanwendungen
1-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dion hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle Rolle bei der Hemmung von Enzymen und Protein-Interaktionen untersucht.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht, darunter Krebs und Virusinfektionen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Proteine binden und ihre Aktivität und Funktion verändern. Diese Interaktion kann enzymatische Reaktionen hemmen oder Signalwege modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext des Einsatzes ab.
Ähnliche Verbindungen:
- 1-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl]-5-methylpyrimidin-2,4(1H,3H)-dion
- 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,4-dihydropyridin-3-carboxamid
Einzigartigkeit: 1-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dion ist aufgrund seines spezifischen Substitutionsmusters und des Vorhandenseins sowohl von Oxolan- als auch von Diazinanringen einzigartig. Diese strukturelle Einzigartigkeit trägt zu seiner unterschiedlichen chemischen Reaktivität und biologischen Aktivität bei, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Wirkmechanismus
The mechanism of action of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can inhibit enzymatic reactions or modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,4-dihydropyridine-3-carboxamide
Uniqueness: 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern and the presence of both oxolane and diazinane rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H20N2O7 |
|---|---|
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H20N2O7/c1-19-4-5-20-10-9(17)7(6-15)21-11(10)14-3-2-8(16)13-12(14)18/h7,9-11,15,17H,2-6H2,1H3,(H,13,16,18)/t7-,9-,10-,11-/m1/s1 |
InChI-Schlüssel |
ICKAWKVMTAZRRG-QCNRFFRDSA-N |
Isomerische SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)CO)O |
Kanonische SMILES |
COCCOC1C(C(OC1N2CCC(=O)NC2=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12348807.png)
![6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12348819.png)
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12348826.png)

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12348838.png)


![3-amino-2-benzoyl-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12348857.png)
amine](/img/structure/B12348865.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylic acid](/img/structure/B12348873.png)
![[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)



